molecular formula C19H20O3 B1250199 Acerogenin L

Acerogenin L

Cat. No.: B1250199
M. Wt: 296.4 g/mol
InChI Key: XXXWRTFKEKSSKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acerogenin L is a macrocyclic diarylheptanoid characterized by a 15-membered ring system containing two aromatic moieties linked via a biaryl ether bond. Structurally, it belongs to the acerogenin family, isolated from Acer nikoense Maxim (Aceraceae), a plant traditionally used in Japanese folk medicine for hepatic and ocular disorders . While its specific biological activities are less documented compared to other acerogenins, its synthesis involves copper-mediated Ullmann condensation reactions, yielding precursors with varying substituents (e.g., R1=R2=R3=H) under optimized conditions (e.g., CuO, K₂CO₃, pyridine, 90°C, 49% yield) . This compound shares structural homology with other cyclic diarylheptanoids but is distinguished by its unique substitution pattern and macrocyclic conformation .

Properties

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

4-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaen-10-one

InChI

InChI=1S/C19H20O3/c20-16-4-2-1-3-14-6-10-17(11-7-14)22-19-13-15(5-9-16)8-12-18(19)21/h6-8,10-13,21H,1-5,9H2

InChI Key

XXXWRTFKEKSSKV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)CCC(=O)C1)O

Synonyms

acerogenin L

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Compound Core Structure Key Substituents Macrocyclic Features Source
Acerogenin L 15-membered biaryl ether R1=R2=R3=H Endocyclic ether bond Synthetic/[A. nikoense]
Acerogenin A 15-membered biaryl ether Methoxy groups at specific positions Similar ring system A. nikoense
Acerogenin B Regioisomer of Acerogenin A Varied hydroxyl/methoxy groups Structural isomerism A. nikoense
Acerogenin C 15-membered biaryl ether Hydroxyl groups at C3/C5′ Analogous ring with polar groups A. nikoense
Acerogenin M Cyclic diarylheptanoid Additional phenolic substituents Anti-inflammatory activity A. nikoense

Key Research Findings

Therapeutic Diversity :

  • Acerogenin A: Potent in neurodegenerative models (e.g., glutamate-induced HT22 cell toxicity) .
  • Acerogenin B: Selective SGLT1 inhibition, relevant for diabetes management .
  • Acerogenin C: Dual antiproliferative and neuroprotective effects via PI3K/Akt and cell cycle regulation .

Synthetic Accessibility : this compound’s synthesis achieves moderate yields (49–81%), comparable to other acerogenins, but requires optimization for scalability .

Q & A

Q. What experimental models are commonly used to study Acerogenin C’s antiproliferative and neuroprotective effects?

Acerogenin C has been studied in two primary models:

  • Human Aortic Smooth Muscle Cells (HASMCs): Used to investigate antiproliferative effects under PDGF-BB stimulation, focusing on cell cycle arrest and signaling pathways like PLCγ1/Akt .
  • HT22 Mouse Hippocampal Cells: Employed to assess neuroprotective mechanisms against glutamate-induced toxicity, particularly via the Nrf2/HO-1 pathway . Methodological Note: Ensure cell lines are validated for purity and responsiveness to stimuli (e.g., PDGF-BB at 20 ng/mL for HASMCs) and use standardized viability assays (e.g., MTT, [³H]-thymidine uptake) to confirm cytotoxicity thresholds .

Q. What concentration ranges of Acerogenin C are effective in inhibiting proliferation without cytotoxicity?

Studies demonstrate efficacy at 0.1–10 μM in HASMCs, with no cytotoxicity observed via trypan blue exclusion or [³H]-thymidine uptake assays. Higher concentrations (>10 μM) remain unexplored in these models . Methodological Note: Dose-response curves should include at least three concentrations (e.g., 0.1, 1, 10 μM) and negative controls (unstimulated cells) to isolate PDGF-BB-specific effects .

Q. Which signaling pathways are primarily modulated by Acerogenin C in HASMCs?

Acerogenin C selectively inhibits:

  • PLCγ1 and Akt Phosphorylation: Concentration-dependent suppression, critical for PDGF-BB-induced proliferation .
  • Cell Cycle Proteins: Downregulation of cyclin D1, CDK4, cyclin E, and CDK2, coupled with p27kip1 upregulation, induces G1-phase arrest . Key Contradiction: ERK1/2 and PDGF-Rβ phosphorylation remain unaffected, suggesting pathway specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in Acerogenin C’s selective inhibition of downstream (PLCγ1/Akt) but not upstream (PDGF-Rβ) signaling nodes?

Proposed strategies:

  • Kinase Activity Profiling: Use phosphoproteomics or in vitro kinase assays to identify off-target interactions or compensatory pathways .
  • RNA Silencing: Knockdown PDGF-Rβ to confirm if residual signaling occurs independently of receptor activation .
  • Time-Course Experiments: Assess temporal phosphorylation patterns to detect transient effects missed in 24-hour incubations .

Q. What methodological considerations are critical when analyzing Acerogenin C’s effects on cell cycle progression?

  • Synchronization Protocols: Use serum starvation or contact inhibition to synchronize cells in G0/G1 before treatment .
  • Flow Cytometry: Combine propidium iodide staining with BrdU incorporation to distinguish S-phase suppression from G1 arrest .
  • Immunoblotting: Normalize cyclin/CDK expression to housekeeping proteins (e.g., α-myosin) and validate antibodies using siRNA controls .

Q. How can cross-model validation strengthen mechanistic insights into Acerogenin C’s neuroprotective effects?

  • Comparative Signaling Analysis: Test Nrf2/HO-1 activation in HASMCs to determine if neuroprotection overlaps with antiproliferative mechanisms .
  • In Vivo Models: Validate HT22 findings in animal models of neurodegeneration (e.g., Alzheimer’s disease) with pharmacokinetic studies to assess blood-brain barrier penetration .
  • Pathway Crosstalk: Investigate interactions between Nrf2 and PDGF-BB pathways using dual-reporter assays .

Data Contradiction Analysis

Q. How should researchers address inconsistent results in Acerogenin C’s impact on p27kip1 expression across studies?

  • Contextual Factors: Differences in cell confluence, serum conditions, or PDGF-BB exposure time may alter p27kip1 dynamics. Replicate experiments under standardized conditions .
  • Post-Translational Modifications: Assess p27kip1 phosphorylation (e.g., Thr187) via Phos-tag gels to determine if degradation, rather than transcription, explains variability .

Methodological Resources

  • Cell Cycle Analysis: Refer to protocols in Antiproliferative Activity of Acerogenin C for SDS-PAGE/Western blotting conditions and antibody specifications .
  • Neuroprotection Assays: Follow MTT and siRNA silencing methods detailed in Acerogenin C from Acer nikoense... .
  • Ethical Replication: Adhere to data-sharing and citation standards per ACS Style Guidelines when reproducing results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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